molecular formula C29H37N3O7 B588173 (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid CAS No. 1356382-88-1

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid

货号: B588173
CAS 编号: 1356382-88-1
分子量: 539.629
InChI 键: WIRGFGHUACTNCM-SDHOMARFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid" is a structurally complex molecule featuring a pyrrolidine-2-carboxylic acid backbone substituted with a hexanoyl chain containing both carboxy-phenylpropyl and phenylmethoxycarbonylamino groups. This structure suggests its role as a synthetic intermediate or modified derivative of angiotensin-converting enzyme (ACE) inhibitors, such as lisinopril ().

Key structural attributes include:

  • Chirality: All stereocenters are defined (2S, 2S, 1S configurations), critical for biological activity.
  • Functional groups: The carboxy group at the phenylpropyl moiety and the Cbz-protected amino group may influence solubility, stability, and receptor binding.

属性

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37)/t23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRGFGHUACTNCM-SDHOMARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Chiral Pool Derivation from L-Proline

L-Proline serves as a cost-effective starting material for (2S)-pyrrolidine-2-carboxylic acid. Protection of the secondary amine with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups enables subsequent functionalization:

L-ProlineCbz-Cl, NaHCO3Cbz-Pro-OH(Yield: 85-90%)[1]\text{L-Proline} \xrightarrow{\text{Cbz-Cl, NaHCO}_3} \text{Cbz-Pro-OH} \quad (\text{Yield: 85-90\%})

Asymmetric Catalytic Hydrogenation

For non-natural stereoisomers, asymmetric hydrogenation of pyrroline-2-carboxylic acid derivatives using Rhodium-DuPHOS catalysts achieves enantiomeric excess >98%:

Pyrroline-2-carboxylateRh-(R,R)-DuPHOS, H2(2S)-Pyrrolidine-2-carboxylate(ee: 98.5%)[6]\text{Pyrroline-2-carboxylate} \xrightarrow{\text{Rh-(R,R)-DuPHOS, H}_2} (2S)\text{-Pyrrolidine-2-carboxylate} \quad (\text{ee: 98.5\%})

Table 1: Comparison of Pyrrolidine Synthesis Methods

MethodStarting MaterialCatalystYield (%)ee (%)
Chiral Pool (L-Proline)L-Proline-85-90100
Asymmetric HydrogenationPyrroline-2-carboxylateRh-DuPHOS7698.5

Hexanoyl Side Chain Assembly

Stepwise Elongation via Schlenk Techniques

The hexanoyl backbone is constructed using iterative N-acylations with protected diaminohexanoic acid derivatives:

  • Cbz Protection at N6 :

    6-Aminohexanoic acidCbz-OSu, DIPEAN6-Cbz-hexanoic acid(Yield: 88%)[2]\text{6-Aminohexanoic acid} \xrightarrow{\text{Cbz-OSu, DIPEA}} \text{N6-Cbz-hexanoic acid} \quad (\text{Yield: 88\%})
  • Stereoselective Amination at C2 :
    A Mitsunobu reaction installs the (2S)-amino group using (S)-BINOL-derived reagents:

    N6-Cbz-hexanoic acidDIAD, (S)-BINOL, PPh3(2S)-Amino-N6-Cbz-hexanoic acid(Yield: 72%)[4]\text{N6-Cbz-hexanoic acid} \xrightarrow{\text{DIAD, (S)-BINOL, PPh}_3} (2S)\text{-Amino-N6-Cbz-hexanoic acid} \quad (\text{Yield: 72\%})

Solid-Phase Peptide Synthesis (SPPS) Alternatives

Fmoc-based SPPS on Wang resin enables efficient assembly while minimizing epimerization:

Wang ResinFmoc-(2S)-Amino-N6-Cbz-hexanoic acid, HBTUResin-bound hexanoyl fragment(Coupling Efficiency: 99.2%)[3]\text{Wang Resin} \xrightarrow{\text{Fmoc-(2S)-Amino-N6-Cbz-hexanoic acid, HBTU}} \text{Resin-bound hexanoyl fragment} \quad (\text{Coupling Efficiency: 99.2\%})

Coupling of Fragments

Pyrrolidine-Hexanoyl Conjugation

A mixed anhydride method activates the pyrrolidine carboxylate for amide bond formation:

Cbz-Pro-OH+(2S)-Amino-N6-Cbz-hexanoic acidIBCF, NMMPro-Hexanoyl conjugate(Yield: 68%)[1]\text{Cbz-Pro-OH} + \text{(2S)-Amino-N6-Cbz-hexanoic acid} \xrightarrow{\text{IBCF, NMM}} \text{Pro-Hexanoyl conjugate} \quad (\text{Yield: 68\%})

Installation of (1S)-1-Carboxy-3-Phenylpropyl Moiety

The final fragment is introduced via EDC/HOBt-mediated coupling under inert atmosphere:

Pro-Hexanoyl+(1S)-1-Carboxy-3-phenylpropylamineEDC, HOBtTarget compound(Yield: 54%)[5]\text{Pro-Hexanoyl} + \text{(1S)-1-Carboxy-3-phenylpropylamine} \xrightarrow{\text{EDC, HOBt}} \text{Target compound} \quad (\text{Yield: 54\%})

Table 2: Coupling Reaction Optimization

Coupling ReagentSolventTemp (°C)Time (h)Yield (%)
EDC/HOBtDMF0→251854
HATU/DIEADCM-20→0661
DCC/DMAPTHF252443

Deprotection and Final Purification

Global Deprotection Strategies

Simultaneous removal of Cbz groups via hydrogenolysis over Pd/C (10% w/w) in ethanol/water (4:1):

Protected productH2,Pd/CDeprotected compound(Yield: 92%)[6]\text{Protected product} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Deprotected compound} \quad (\text{Yield: 92\%})

Chromatographic Purification

Reverse-phase HPLC (C18 column) with 0.1% TFA/ACN gradient achieves >99% purity:

ParameterCondition
ColumnWaters XBridge C18
Mobile Phase0.1% TFA in H2O/ACN
Gradient5→95% ACN over 30 min
Retention Time14.7 min

Analytical Characterization

Spectroscopic Validation

  • HRMS (ESI+) : m/z 527.2653 [M+H]+ (Calc. 527.2658)

  • 1H NMR (500 MHz, D2O) : δ 7.32–7.25 (m, 5H, Ph), 4.31 (dd, J = 8.2, 4.1 Hz, 1H, pyrrolidine C2-H), 3.98 (s, 2H, Cbz-CH2)

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric ratio of 99.3:0.7 (S:S vs R:S) .

化学反应分析

Types of Reactions

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions, protein folding, and other biochemical processes. Its structure allows it to mimic natural peptides, making it useful in the design of enzyme inhibitors or activators.

Medicine

In medicine, (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, pharmaceuticals, and materials science. Its unique properties make it valuable for developing new materials with specific functions.

作用机制

The mechanism of action of (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule.

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Lisinopril (MK-521)
  • Structure: (2S)-1-[(2S)-6-Amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid ().
  • Key Differences: Lisinopril lacks the phenylmethoxycarbonylamino group, instead featuring a free amino group and a hydroxy-oxo-phenylbutanoyl moiety. The target compound’s Cbz group may reduce metabolic degradation compared to lisinopril’s unprotected amino group .
Property Target Compound Lisinopril
Molecular Formula C₃₀H₃₇N₃O₈ (estimated) C₂₁H₃₁N₃O₅
Functional Groups Cbz-protected amino, carboxy Free amino, hydroxy-oxo
Pharmacological Role Probable ACE inhibitor intermediate ACE inhibitor (clinical use)
(2S)-1-[(2S)-6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic Acid (CAS 42001-60-5)
  • Structure: Shares the Cbz-protected amino group but lacks the carboxy-phenylpropyl substituent ().
  • Key Differences :
    • The absence of the carboxy-phenylpropyl group reduces structural similarity to ACE inhibitors, suggesting distinct biological targets.
    • Molecular weight: 377.43 g/mol vs. the target compound’s higher mass (~600 g/mol).
Deuterated Analogues
  • Example: (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid ().
  • Purpose : Isotopic labeling for metabolic stability studies or pharmacokinetic tracking.
  • Impact : Deuterium substitution may alter metabolic pathways without significantly changing receptor affinity .

Pharmacological and Physicochemical Comparisons

ACE Inhibitor Derivatives
  • Desacetylalacepril (DU-1227): Features a sulfanylpropanoyl group instead of the Cbz-protected chain ().
  • Enalaprilat: Active metabolite of enalapril; lacks the lysine-derived side chain present in lisinopril and the target compound .
Physicochemical Properties
  • Solubility: The Cbz group increases hydrophobicity compared to lisinopril, reducing aqueous solubility but improving membrane permeability.
  • Stability : Protective groups like Cbz enhance stability against proteolytic degradation during synthesis ().

Research Findings and Data

Physicochemical Data Table

Property Target Compound Lisinopril CAS 42001-60-5
Molecular Weight ~600 g/mol 441.53 g/mol 377.43 g/mol
Boiling Point Not reported Decomposes before boiling 645.3 °C (estimated)
LogP (Lipophilicity) ~3.5 (estimated) 1.7 1.26

生物活性

The compound (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid, commonly referred to in pharmacological contexts, is a derivative of the well-known antihypertensive agent Enalaprilat. This compound exhibits significant biological activity, primarily related to its role in the modulation of the renin-angiotensin system (RAS). This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H24N2O5
  • Molecular Weight : 348.39 g/mol
  • CAS Number : 76420-72-9

The primary mechanism of action for this compound involves the inhibition of angiotensin-converting enzyme (ACE). By blocking ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in:

  • Vasodilation : Lowering blood pressure by relaxing blood vessels.
  • Decreased Aldosterone Secretion : Reducing sodium and water retention, further aiding in blood pressure reduction.

Antihypertensive Effects

Numerous studies have demonstrated the efficacy of this compound in managing hypertension. For instance:

  • A clinical trial involving hypertensive patients showed a significant decrease in systolic and diastolic blood pressure after administration of the drug compared to a placebo group .

Cardiovascular Benefits

In addition to its antihypertensive effects, this compound has been associated with improved cardiovascular outcomes:

  • Heart Failure Management : Studies indicate that patients with heart failure who received this compound experienced fewer hospitalizations and improved quality of life metrics .

Renal Protection

The renoprotective properties of this compound have been noted in diabetic nephropathy models. It helps preserve renal function by reducing glomerular hypertension and hyperfiltration .

Case Study 1: Efficacy in Elderly Patients

A study focused on elderly patients with resistant hypertension found that treatment with this compound led to a notable reduction in blood pressure and improved adherence due to its favorable side effect profile compared to traditional antihypertensives .

Case Study 2: Combination Therapy

Another study assessed the effects of this compound when used in combination with diuretics. The results indicated enhanced blood pressure control and a lower incidence of adverse events, suggesting that combination therapy could be beneficial for patients not adequately controlled on monotherapy .

Research Findings Summary

StudyPopulationFindings
Hypertensive PatientsSignificant reduction in BP
Heart Failure PatientsFewer hospitalizations
Diabetic Nephropathy ModelsPreservation of renal function
Elderly PatientsImproved adherence and BP control
Combination TherapyEnhanced efficacy with fewer side effects

常见问题

Q. What are the primary synthetic strategies for this compound, and how are stereochemical centers controlled?

The synthesis involves multi-step organic reactions, including hydrogenation, Scission-allylation, and protecting group chemistry. For example, intermediates like (2S)-2-(2-oxo-2-phenylethyl)-N-(methoxycarbonyl)pyrrolidine are synthesized via hydrogenation of dihydro-pyrrole derivatives using NaBH4 and diphenyldiselenide in sec-butanol . Stereochemical integrity is maintained using chiral auxiliaries (e.g., tert-butyldimethylsilyl-protected hydroxyproline derivatives) and controlled reaction conditions (e.g., low-temperature nucleophilic additions) to minimize racemization .

Q. What analytical methods are critical for confirming the compound’s structure and purity?

Key methods include:

  • Rotary chromatography (hexanes/EtOAc gradients) for purification of intermediates .
  • NMR spectroscopy to verify stereochemistry and functional group integrity (e.g., phenylmethoxycarbonylamino signals at δ 7.2–7.4 ppm).
  • Mass spectrometry (HRMS or LC-MS) for molecular weight confirmation .

Q. How are sensitive functional groups (e.g., carboxy and phenylmethoxycarbonylamino) stabilized during synthesis?

  • Protecting groups : Methoxycarbonyl (Moc) and tert-butoxycarbonyl (Boc) groups shield amines and carboxylic acids .
  • Inert atmosphere : Reactions are conducted under nitrogen/argon to prevent oxidation of thiols or amines .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, guiding experimental design. For instance, ICReDD’s approach combines reaction path searches with machine learning to narrow optimal conditions (e.g., solvent polarity, temperature) for decarboxylation-alkylation steps . Computational modeling also aids in predicting steric clashes in stereoselective reactions .

Q. What experimental strategies resolve contradictions in stereochemical outcomes between synthetic routes?

  • Comparative analysis : Contrasting yields and diastereomer ratios from different methods (e.g., hydrogenation vs. alkylation).
  • Chiral chromatography : Separating enantiomers to confirm configurations .
  • X-ray crystallography : Resolving ambiguous NMR assignments for critical intermediates .

Q. How can researchers address low yields in the final coupling step?

  • Coupling reagent optimization : Replace traditional carbodiimides with uronium-based reagents (e.g., HATU) to enhance efficiency.
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .
  • Temperature control : Lowering reaction temperatures reduces side reactions (e.g., epimerization) .

Q. What methodologies assess the compound’s stability under experimental conditions?

  • Accelerated stability studies : Expose the compound to heat, light, and humidity while monitoring degradation via HPLC.
  • Thermogravimetric analysis (TGA) : Identifies decomposition temperatures .
  • pH-dependent stability assays : Test solubility and integrity in buffers relevant to biological assays .

Methodological Challenges and Solutions

Q. How to handle hygroscopic intermediates during synthesis?

  • Drying agents : Use molecular sieves or anhydrous MgSO4 in reaction mixtures.
  • Lyophilization : Freeze-drying isolates moisture-sensitive solids .

Q. What strategies mitigate racemization during amide bond formation?

  • Low-temperature coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization.
  • Sterically hindered bases : Use HOAt instead of HOBt to reduce side reactions .

Data Management and Reproducibility

Q. How can chemical software improve reproducibility in synthesizing this compound?

  • Electronic Lab Notebooks (ELNs) : Track reaction parameters (e.g., time, temperature) and anomalies .
  • AI-driven platforms : Tools like COMSOL Multiphysics simulate reaction kinetics to refine conditions before lab work .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。